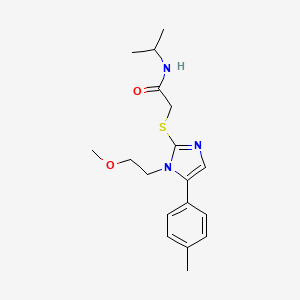

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-Isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex imidazole-derived acetamide featuring a sulfur-linked thioether bridge and multiple substituents. The imidazole core is substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a p-tolyl (para-methylphenyl) moiety, while the acetamide side chain is N-isopropylated.

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-13(2)20-17(22)12-24-18-19-11-16(21(18)9-10-23-4)15-7-5-14(3)6-8-15/h5-8,11,13H,9-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAWBDSUZNDLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: Finally, the isopropyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

- Use of high-purity starting materials.

- Controlled reaction temperatures and pressures.

- Efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced imidazole derivatives.

Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon cancer and breast cancer cells.

Table 1: Cytotoxicity of this compound

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a study examining the effects of this compound on TNF-alpha production in macrophages, results showed a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, suggesting its potential use in treating inflammatory conditions .

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. Studies involving animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and neuronal apoptosis.

Table 2: Neuroprotective Effects in Animal Models

| Model | Outcome | Reference |

|---|---|---|

| Alzheimer's Model | Reduced Aβ plaque formation | |

| Parkinson's Model | Decreased dopaminergic neuron loss |

These findings suggest that the compound could be a valuable candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In vitro testing demonstrated that this compound inhibited bacterial growth at concentrations ranging from 20 to 50 µg/mL, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioether and acetamide groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Influence on Bioactivity: The 1-(2-methoxyethyl) group in the target compound may enhance solubility compared to simpler alkyl substituents (e.g., methyl or phenyl in ).

Thioether vs. Oxygen-Ether Linkages :

- The thioether bridge in the target compound differs from the oxygen-linked ether in flufenacet . Sulfur’s larger atomic radius and lower electronegativity may alter binding interactions in enzymatic targets compared to oxygen-based analogues.

Biological Activity Gaps: Unlike the benzothiazol-2-yl derivatives in , which showed cytotoxic activity (IC₅₀ ~15 µg/mL), the target compound’s bioactivity remains uncharacterized.

Pharmacokinetic and Regulatory Considerations

- Toxicity Profiles : While flufenacet is classified as Aquatic Chronic 1 (H410) due to its environmental persistence , the target compound’s 2-methoxyethyl group may reduce bioaccumulation risks.

- Metabolic Stability : The p-tolyl group may slow oxidative metabolism compared to nitro- or fluorophenyl substituents in related compounds .

Biological Activity

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound derived from the imidazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C17H22N2OS

- Molecular Weight: 306.43 g/mol

Synthesis

The synthesis of this compound typically involves several synthetic routes, including:

- Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution using benzylthiol.

- Final Acetylation: The compound is completed through acetylation to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the presence of the imidazole core. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

Potential Mechanisms Include:

- Inhibition of β-secretase (BACE-1), which is implicated in Alzheimer's disease.

- Antimicrobial activity against various pathogens.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| Compound A | 28 | E. coli |

| Compound B | 32 | S. aureus |

| N-isopropyl derivative | 25 | B. subtilis |

Case Studies and Research Findings

-

BACE-1 Inhibition Study:

A study focused on a series of thioacetamide derivatives revealed that certain analogs showed promising BACE-1 inhibitory activity with IC50 values in the low micromolar range (e.g., IC50 = 4.6 μM). This suggests that N-isopropyl derivatives could serve as potential leads for Alzheimer's disease treatment . -

Antimicrobial Evaluation:

In a comparative study, various imidazole derivatives were tested for antimicrobial efficacy. The results indicated that certain modifications to the imidazole structure significantly enhanced antimicrobial potency against a range of pathogens . -

Therapeutic Potential:

The broad pharmacological activities associated with imidazole derivatives include antibacterial, antifungal, anti-inflammatory, and anticancer effects. These findings support further exploration into the therapeutic applications of N-isopropyl derivatives .

Q & A

Q. How can X-ray crystallography or SHELX refinement resolve its 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.